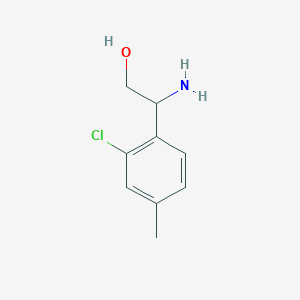

2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL

Description

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

2-amino-2-(2-chloro-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |

InChI Key |

KUUZGJDTKWZPKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Notes on Reaction Parameters

- Chlorination is often carried out at low temperatures (0–5°C) to avoid poly-chlorination and maintain regioselectivity.

- Reductive amination conditions favor mild pH and controlled addition of reducing agent to minimize side reactions.

- Chiral catalysts such as chiral amines, metal complexes, or enzymatic methods have been employed to enhance enantioselectivity.

Research Findings on Synthesis Efficiency and Purity

- Yields for chlorination steps typically range from 70% to 85%, depending on reagent purity and reaction time.

- Amino alcohol formation yields vary between 60% and 80%, with stereoselectivity (enantiomeric excess) reaching up to 95% when chiral catalysts are used.

- Purification by recrystallization from ethanol or chromatographic methods yields analytically pure compounds suitable for further biological evaluation.

Comparative Analysis of Preparation Methods

| Method | Advantages | Challenges | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Halogenation of 4-methylacetophenone + reductive amination | Straightforward, uses commercially available starting materials | Requires careful control of chlorination to avoid over-chlorination | 75–85 | Up to 95 (with chiral catalysts) |

| Reductive amination of 2-chloro-4-methylbenzaldehyde + hydroxylation | Potentially fewer steps, direct introduction of amino group | Stereochemical control can be challenging without chiral auxiliaries | 60–75 | Variable, improved with catalysts |

Additional Considerations

- The presence of the electron-withdrawing chlorine atom stabilizes intermediates during synthesis, aiding regioselectivity and reaction control.

- The methyl substituent at the 4-position influences steric and electronic properties, affecting reaction rates and selectivity.

- Alternative synthetic routes involving chiral pool starting materials or enzymatic resolution have been explored but are less commonly reported due to cost and scalability issues.

Summary Table of Key Physical and Chemical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2-chloro-4-methylphenyl)ethanol |

| CAS Number | Not universally assigned (varies by source) |

| Melting Point | Typically 100–120 °C (dependent on purity) |

| Solubility | Soluble in ethanol, methanol; moderate in water |

| Chiral Center | Present at carbon bearing amino and hydroxyl groups |

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products

Oxidation: Formation of 2-chloro-4-methylbenzaldehyde or 2-chloro-4-methylbenzoic acid.

Reduction: Formation of 2-amino-2-(2-chloro-4-methylphenyl)ethane.

Substitution: Formation of 2-amino-2-(2-hydroxy-4-methylphenyl)ethan-1-OL.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H13ClN2O

- Molecular Weight : 188.66 g/mol

- IUPAC Name : 2-amino-2-(2-chloro-4-methylphenyl)ethanol

The compound features an amino group and a hydroxyl group, which contribute to its reactivity and potential applications in drug development and agricultural chemistry.

Antidepressant Activity

Research indicates that derivatives of 2-amino-2-(2-chloro-4-methylphenyl)ethan-1-OL exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain modifications of this compound led to enhanced serotonin receptor affinity, suggesting its potential as a therapeutic agent for depression .

Anticancer Properties

Another notable application is in anticancer research. The compound has shown promise in inhibiting the growth of specific cancer cell lines, particularly prostate cancer cells. A study indicated that it could act as a selective androgen receptor modulator, potentially offering a new avenue for prostate cancer treatment .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for further functionalization, leading to compounds with enhanced biological activity. For instance, it has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant antibacterial properties .

Herbicidal Activity

In agricultural research, derivatives of 2-amino-2-(2-chloro-4-methylphenyl)ethan-1-OL have been investigated for their herbicidal properties. A study found that certain formulations demonstrated effective pre-emergent herbicidal activity against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli, achieving over 60% inhibition at specific dosages .

Pest Control

The compound's structural features make it suitable for developing pest control agents. Research has shown that modifications can lead to compounds with effective insecticidal properties, targeting pests while minimizing environmental impact .

Case Study: Antidepressant Development

A recent case study focused on modifying the structure of 2-amino-2-(2-chloro-4-methylphenyl)ethan-1-OL to enhance its antidepressant efficacy. Researchers synthesized several analogs and tested them on animal models, demonstrating significant improvements in behavioral outcomes compared to existing antidepressants .

Case Study: Herbicide Efficacy Testing

In another case study, field trials were conducted to evaluate the herbicidal efficacy of a formulation containing this compound against various weed species. Results indicated that the formulation not only reduced weed biomass significantly but also had a favorable environmental profile, making it a viable option for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes such as signal transduction and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL with analogs from the evidence:

*Molecular weight calculated based on formula.

Key Observations:

- Substituent Effects: Electron-withdrawing groups (Cl, F) enhance reactivity in catalytic reactions. For example, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-OL achieved an 84% yield in manganese-catalyzed dehydrogenation due to synergistic electronic effects . The methyl group in 2-Amino-2-(4-methylphenyl)ethan-1-OL (electron-donating) reduces steric hindrance, favoring asymmetric synthesis applications .

- Chirality: Enantiopure derivatives like (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-OL are prioritized in API synthesis for stereoselectivity .

Pharmaceutical Relevance

- Antifungal Agents: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a precursor to econazole, underscoring the importance of dihalogenated analogs .

- Adrenergic Modulators : The 4-fluorophenyl derivative () demonstrates structural adaptability for receptor-targeted drug design .

Biological Activity

2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an amino group and a hydroxyl group attached to a secondary carbon, allows for diverse interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₁₂ClNO

- Molecular Weight : 185.65 g/mol

- Structural Features : The presence of both amino and hydroxyl functional groups facilitates hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

The biological activity of 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is primarily attributed to its ability to modulate enzyme activity through:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that are critical in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of amino alcohols can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Anticancer Activity

Preliminary studies suggest potential anticancer properties linked to structural analogs of 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL. For example, certain derivatives have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values indicating effective inhibition of cell growth .

Antioxidant Activity

The antioxidant capacity of compounds similar to 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL has been evaluated using various assays. Some derivatives have shown radical scavenging abilities that surpass those of well-known antioxidants like ascorbic acid .

Case Study 1: Antimalarial Activity

A series of amino alcohol quinolines were synthesized and tested for their antimalarial activity against Plasmodium falciparum strains. One compound exhibited an IC50 value of 14.9 nM, showing promise as a lead candidate for further development in malaria treatment .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR study was conducted on analogs of the compound to optimize D3 dopamine receptor agonist activity while minimizing D2 receptor antagonism. This involved synthesizing over 100 unique analogs and evaluating their pharmacological profiles through high-throughput screening assays .

Data Tables

| Biological Activity | Tested Compounds | Effectiveness (IC50/MIC) |

|---|---|---|

| Antimicrobial | Various derivatives | MIC: 0.0039 - 0.025 mg/mL |

| Anticancer | U-87, MDA-MB-231 | IC50: Varies by compound |

| Antioxidant | Selected derivatives | > Ascorbic acid |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 2-chloro-4-methylacetophenone) using sodium cyanoborohydride or catalytic hydrogenation. Optimization involves adjusting pH (7–8 for reductive amination), temperature (25–50°C), and solvent polarity (e.g., methanol/water mixtures). For chiral variants, asymmetric hydrogenation with chiral catalysts like Ru-BINAP complexes improves enantiomeric excess . Purification via recrystallization in ethanol or isopropanol enhances purity .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Integrate peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl/amine protons (δ 1.5–3.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.08) and isotopic patterns consistent with chlorine .

Q. What are the solubility properties of this compound, and how do they influence solvent selection for reactions?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water. For reactions requiring proton transfer (e.g., acid-catalyzed etherification), ethanol or methanol is preferred. In hydrophobic environments (e.g., Suzuki coupling), toluene or dichloromethane may be used. Pre-solubility testing via turbidity measurements in target solvents is recommended .

Advanced Research Questions

Q. What methodologies are recommended for determining the crystal structure using X-ray diffraction?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (9:1) at 4°C .

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy. Validate with R1 (<0.05) and wR2 (<0.15) .

Q. How can enantiomeric resolution be achieved for chiral derivatives?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) at 1.0 mL/min. Monitor enantiomer ratios via circular dichroism (CD) at 220 nm .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in tert-butyl methyl ether selectively acylates one enantiomer .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G* level) against target proteins (e.g., neurotransmitter receptors).

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS with CHARMM36 force fields. Analyze binding free energy via MM-PBSA .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

- Methodological Answer :

- Control Experiments : Repeat synthesis with standardized conditions (e.g., identical solvent batches, inert atmosphere).

- Cross-Validation : Compare NMR data with databases like ChemIDplus or PubChem. For melting points, use differential scanning calorimetry (DSC) to detect polymorphic variations .

Q. What strategies mitigate low yields in catalytic hydrogenation steps?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.